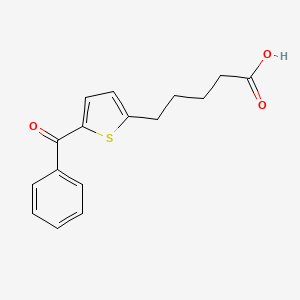

5-(5-benzoyl-2-thienyl)pentanoic acid

Description

Properties

IUPAC Name |

5-(5-benzoylthiophen-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c17-15(18)9-5-4-8-13-10-11-14(20-13)16(19)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFYCQQEJUIOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparison of Thiadiazole/Thiazole Derivatives

| Compound | Molecular Formula | Key Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 15a | C₁₇H₂₀N₆O₂S | 3-Phenylpropanamide, thiadiazole | 33 | 212 (dec) |

| 26 | C₁₆H₁₆N₂O₃S | 2-Phenylacetamido, thiazole | 91 | Not reported |

Aromatic Substituents: Benzoyl vs. Phenolic Groups

Compounds like 5-(3,4,5-trihydroxyphenyl)pentanoic acid () and 5-(3',4'-dihydroxyphenyl)valeric acid () replace the benzoyl-thienyl group with phenolic moieties. Key distinctions include:

- In contrast, phenolic derivatives (electron-donating) may exhibit stronger antioxidant activity .

- Bioactivity: Phenolic analogs are enriched in pathways like lipid metabolism and ginsenoside biosynthesis (), whereas benzoyl-thiophene derivatives are more likely to target enzymes or receptors due to their planar aromatic systems .

Heteroatom Variations: Sulfur vs. Selenium

5-Phenylselanylpentanoic acid () replaces sulfur with selenium in the thiophene analog. Selenium’s larger atomic radius and lower electronegativity may enhance radical-scavenging capacity but increase toxicity risks compared to sulfur-containing compounds like α-lipoic acid () .

Ester and Amide Derivatives

Prodrug strategies are evident in ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate () and 5-(benzothiazol-2-ylcarbamoyl)-pentanoic acid (). Esterification improves membrane permeability, while amide linkages (e.g., benzothiazole-carbamoyl) enhance target specificity .

Table 2: Functional Group Impact on Properties

Complex Heterocycles

EG00229 (), a benzothiadiazole sulfonamide, demonstrates how extended conjugation (e.g., benzo[c][1,2,5]thiadiazole) improves binding affinity for specific targets like neuropilin-1. In contrast, the benzoyl-thienyl group in this compound may prioritize hydrophobic interactions over polar binding .

Q & A

Q. How can researchers optimize the synthetic route for 5-(5-benzoyl-2-thienyl)pentanoic acid to improve yield and purity?

- Methodological Answer : Optimization involves selecting coupling agents (e.g., carbodiimides for amide bond formation) and monitoring reaction intermediates via thin-layer chromatography (TLC). For example, ethyl ester intermediates (e.g., ethyl 5-(2-aminothiazol-5-yl)pentanoate) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Adjusting solvent polarity (e.g., THF vs. DMF) and reaction temperature (e.g., 0°C to room temperature) can enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying backbone connectivity and substituent positions. For instance, thiophene protons typically resonate at δ 7.0–7.5 ppm, while benzoyl carbonyls appear at ~170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion), and infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the purity of this compound for pharmacological assays?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm is standard. Purity thresholds >98% are recommended for in vitro studies. Complementary techniques include melting point analysis (sharp melting range indicates purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies are employed to evaluate the pharmacological activity of this compound, such as enzyme inhibition or receptor binding?

- Methodological Answer : Target-specific assays (e.g., fluorescence-based enzyme inhibition) require optimizing substrate concentrations (Km values) and inhibitor dilutions (IC50 determination). For thiophene-containing analogs, competitive binding assays (e.g., radioligand displacement for GPCRs) and molecular docking (AutoDock Vina, Schrödinger Suite) predict binding modes. Dose-response curves (0.1–100 μM) and Hill coefficients validate mechanism of action .

Q. How can computational methods like DFT or molecular dynamics elucidate the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the M05-2X/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., SMD model for water) refine redox potentials. Molecular dynamics (GROMACS) simulations (50 ns, NPT ensemble) analyze conformational stability in lipid bilayers for membrane-targeting studies .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Investigate batch-to-batch variability via LC-MS to detect impurities (e.g., residual solvents or byproducts). Statistical tools (e.g., Grubbs’ test for outliers) and dose-response replications (n ≥ 3) improve reliability. For example, discrepancies in antioxidant activity may arise from radical source differences (•OH vs. ROO•), requiring tailored experimental conditions .

Q. What protocols ensure the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies: store samples at 4°C (short-term), -20°C (long-term), and monitor degradation via HPLC at t = 0, 7, 30 days. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For in vitro assays, prepare fresh stock solutions in DMSO (<0.1% final concentration) to avoid solvent-induced aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.